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Compound of Interest

Compound Name: Methyl 2-(octyloxy)benzoate

CAS No.: 255062-85-2

Cat. No.: B1587629

Get Quote

Executive Summary & Application Context
Methyl 2-(octyloxy)benzoate (CAS: 255062-85-2) represents a critical structural motif in the

development of liquid crystals, plasticizers, and specific pharmaceutical intermediates. Unlike

simple methyl benzoate, the introduction of the lipophilic octyloxy tail at the ortho position

introduces unique vibrational characteristics essential for quality control (QC) and synthesis

validation.[1]

This guide provides a definitive breakdown of the IR absorption bands. It moves beyond

generic textbook assignments to address the specific electronic and steric effects—most

notably the carbonyl frequency shift observed when converting the precursor (Methyl

Salicylate) to the target ether.

Key Analytical Utility
Reaction Monitoring: Tracking the alkylation of methyl salicylate (disappearance of phenolic

O-H).
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Purity Assessment: Detection of unreacted alkyl halides or hydrolysis byproducts (benzoic

acids).

Structural Confirmation: Verification of the long-chain aliphatic tail integration via methylene

rocking modes.

Structural Analysis & Vibrational Theory
To accurately interpret the spectrum, we must deconstruct the molecule into its constituent

vibrational chromophores.[1]

The "Blue Shift" Phenomenon (Critical for Synthesis)
A common synthetic route involves the O-alkylation of Methyl Salicylate.

Precursor (Methyl Salicylate): The carbonyl (

) is involved in a strong intramolecular hydrogen bond with the ortho-hydroxyl group. This
weakens the

bond, lowering its frequency to ~1680 cm⁻¹.

Target (Methyl 2-(octyloxy)benzoate): Alkylation removes the hydroxyl proton, breaking the

hydrogen bond.[1] The carbonyl bond re-hybridizes to its standard conjugated ester state.

Result: A diagnostic blue shift (increase in wavenumber) of approximately 40–50 cm⁻¹ is

observed. The target

band appears at 1725–1735 cm⁻¹.

The Aliphatic/Aromatic Contrast
The octyl chain (

) adds significant aliphatic character to the spectrum, dominating the high-frequency region
(2800–3000 cm⁻¹) which is typically weak in simple benzoates.[1]

Detailed Spectral Assignment
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The following data is synthesized from high-fidelity analog studies (Methyl Benzoate, Alkyl Aryl

Ethers) and substituent-effect principles.

Table 1: Diagnostic Absorption Bands for Methyl 2-
(octyloxy)benzoate
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Functional
Group

Vibration Mode
Frequency
(cm⁻¹)

Intensity
Mechanistic
Insight

Aromatic Ring C-H Stretch 3030 – 3070 Weak

Characteristic of

hybridized C-H

bonds.

Alkyl Chain

(Octyl)

C-H Asym.

Stretch
2920 – 2960 Strong

Dominant feature

due to 8-carbon

chain (

).

Alkyl Chain

(Octyl)

C-H Sym.

Stretch
2850 – 2870 Medium

Symmetric

vibration of

methylene

groups.

Ester Carbonyl C=O[2] Stretch 1725 – 1735 Very Strong

Conjugated

ester. Diagnostic

peak for product

formation.

Aromatic Ring C=C Skeleton 1580 – 1600 Medium

"Breathing"

modes of the

benzene ring.

Aromatic Ring C=C Skeleton 1450 – 1490 Medium

Often split;

overlaps with

scissoring.

Ether (Ar-O-R)
C-O Asym.

Stretch
1240 – 1260 Strong

The aryl-oxygen

bond vibration.

Ester (C-O-C) C-O Stretch 1280 – 1300 Strong

Coupled

vibration of the

ester linkage.

Ether (Ar-O-R)
C-O Sym.

Stretch
1020 – 1050 Medium

The alkyl-oxygen

bond vibration.
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Aromatic C-H Out-of-Plane 740 – 760 Strong

Diagnostic for

ortho-

disubstitution

(1,2-position).

Alkyl Chain Rocking ~720 Medium

Specific to long

chains (

). Confirms octyl

group.

Experimental Protocol: Synthesis Validation
Workflow
Objective: Validate the conversion of Methyl Salicylate to Methyl 2-(octyloxy)benzoate via

Williamson Ether Synthesis.

Sample Preparation
State: The target is typically a low-melting solid or viscous oil.

Method: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for oils to

avoid pathlength inconsistencies.

Cleaning: Use Isopropanol to clean the ZnSe or Diamond crystal to prevent "ghost" peaks

from previous lipid samples.

Step-by-Step Validation Logic
Baseline Check: Ensure background air spectrum is clean (

doublet at 2350 cm⁻¹ should be minimized).

Precursor Scan (Reference): Locate the broad O-H stretch (3200–3500 cm⁻¹) and the H-

bonded C=O (1680 cm⁻¹).

Product Scan:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1587629/docs?utm_src=pdf-body#technical-guide-infrared-ir-spectroscopy-characterization-of-methyl-2-octyloxy-benzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587629?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pass Criteria 1: Complete disappearance of the O-H region (3200–3500 cm⁻¹).

Pass Criteria 2: Shift of C=O peak to >1720 cm⁻¹.

Pass Criteria 3: Appearance of sharp doublet at 2920/2850 cm⁻¹ (Octyl chain).

Pass Criteria 4: Appearance of 720 cm⁻¹ rocking band.

Visualization: Logic Flow for Spectral Validation
The following diagram illustrates the decision matrix for a researcher interpreting the IR data

during synthesis.
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Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1587629/docs?utm_src=pdf-body-img#technical-guide-infrared-ir-spectroscopy-characterization-of-methyl-2-octyloxy-benzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587629?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Decision tree for validating the synthesis of Methyl 2-(octyloxy)benzoate using key

spectral markers.

References
NIST Chemistry WebBook.Infrared Spectrum of Methyl Benzoate.[3] National Institute of

Standards and Technology.[3][4] [Link][1]

Doc Brown's Chemistry.Interpretation of the infrared spectrum of methyl 2-hydroxybenzoate

(methyl salicylate). [Link]

PubChem.Methyl 2-(octyloxy)benzoate Compound Summary. National Library of Medicine.

[Link][1]

Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic

Compounds.[1] (General reference for Alkyl/Aryl Ether assignments).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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